molecular formula C22H26FN7O2 B2515832 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1021217-74-2

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No.: B2515832
CAS No.: 1021217-74-2
M. Wt: 439.495
InChI Key: HDSBVZCLPVHFRQ-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a 1-(3-fluorophenyl)-1H-tetrazole moiety linked via a methyl group at the 4-position of the piperazine ring. The N-terminal substituent is a 4-methoxyphenethyl group, which introduces aromatic and polar methoxy functionality.

Key structural attributes:

  • Tetrazole ring: The 1-(3-fluorophenyl)-1H-tetrazole group enhances metabolic resistance compared to carboxylic acid isosteres.
  • Piperazine core: Facilitates conformational flexibility and hydrogen bonding.

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-32-20-7-5-17(6-8-20)9-10-24-22(31)29-13-11-28(12-14-29)16-21-25-26-27-30(21)19-4-2-3-18(23)15-19/h2-8,15H,9-14,16H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBVZCLPVHFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{17}H_{20}F_{N}_{5}O_{2} with a molecular weight of approximately 341.34 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a fluorophenyl group, which are known to influence its biological properties significantly.

PropertyValue
Molecular FormulaC17H20FN5O2
Molecular Weight341.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The presence of the tetrazole ring allows for interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors involved in various signaling pathways.
  • Bioavailability : The structural features contribute to improved solubility and stability, facilitating better absorption and efficacy in biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that compounds containing tetrazole rings exhibit anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications as an antimicrobial agent.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Initial findings suggest possible anxiolytic or antidepressant-like activities in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxicity against breast cancer cell lines.
    • Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones in agar diffusion tests, suggesting strong antibacterial properties .
  • Neuropharmacological Assessment :
    • Objective : To explore potential anxiolytic effects.
    • Results : In vivo studies revealed reduced anxiety-like behavior in mice subjected to stress tests .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights critical structural differences and similarities:

Compound Name / ID Tetrazole Substituent Piperazine Carboxamide Substituent Molecular Formula Molecular Weight Key Features / Applications
Target Compound 1-(3-Fluorophenyl) N-(4-Methoxyphenethyl) C22H24FN7O2* ~457.5* High lipophilicity; potential CNS activity
4-((1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl)methyl)-N-(4-Methoxybenzyl)Piperazine-1-Carboxamide 1-(3,4-Difluorophenyl) N-(4-Methoxybenzyl) C21H23F2N7O2 443.4 Increased fluorine content; reduced steric bulk
N-Phenethyl-4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)Piperazine-1-Carboxamide 1-Phenyl N-Phenethyl C22H26N8O 430.5 Lacks fluorine; simplified aromatic interactions
1-{1-(4-Fluorobenzyl)-1H-Tetrazol-5-ylmethyl}-4-Methylpiperazine 1-(4-Fluorobenzyl) 4-Methylpiperazine C21H24FN7 417.5 Benzyl substitution; methylpiperazine core
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide N/A (Pyridine substituent) N-(3-Trifluoromethylphenyl) C18H15ClF6N4O 452.8 Chloropyridine core; dual trifluoromethyl groups

*Inferred based on structural similarity to .

Structure-Activity Relationship (SAR) Trends

Fluorination :

  • 3-Fluorophenyl substitution balances lipophilicity and polarity, whereas 3,4-difluorophenyl () increases halogen bonding but may reduce solubility.

Piperazine Modifications :

  • Methylpiperazine () reduces basicity, altering blood-brain barrier penetration.

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